molecular formula C20H20N2O B100030 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one CAS No. 19066-35-4

5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one

Cat. No.: B100030
CAS No.: 19066-35-4
M. Wt: 304.4 g/mol
InChI Key: LPVYSZDXQGZULM-UHFFFAOYSA-N
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Description

5,7-Diphenyl-1,3-diazatricyclo[3.3.1.1³⁷]decan-4-one (CAS 19066-35-4) is a tricyclic organic compound featuring a rigid adamantane-like framework with two nitrogen atoms (1,3-positions), a ketone group at position 4, and phenyl substituents at positions 5 and 5. Its molecular formula is C₂₀H₂₀N₂O (molecular weight: 292.39 g/mol), and its structure combines steric bulk from the phenyl groups with electronic effects from the nitrogen and ketone functionalities . The ketone group enables nucleophilic additions, making the compound relevant in synthetic chemistry and materials science .

Properties

CAS No.

19066-35-4

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one

InChI

InChI=1S/C20H20N2O/c23-18-20(17-9-5-2-6-10-17)11-19(16-7-3-1-4-8-16)12-21(14-20)15-22(18)13-19/h1-10H,11-15H2

InChI Key

LPVYSZDXQGZULM-UHFFFAOYSA-N

SMILES

C1C2(CN3CC1(C(=O)N(C2)C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1C2(CN3CC1(C(=O)N(C2)C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of Acetone Derivatives with Hexamethylenetetramine

A widely implemented method involves the acid-catalyzed cyclocondensation of α,α-disubstituted acetones with hexamethylenetetramine (HMTA). This approach, adapted from heteroadamantane synthesis, proceeds via the formation of a Schiff base intermediate followed by intramolecular cyclization.

Representative Procedure

  • Reactants : 1,3-Diphenylacetone (1.0 equiv), HMTA (1.2 equiv)

  • Solvent : Glacial acetic acid (5 vol)

  • Conditions : Reflux at 120°C for 12 hr

  • Workup : Neutralization with NaHCO₃, extraction with EtOAc

  • Yield : 68–72% after recrystallization (MeOH/H₂O)

Mechanistic Pathway

  • HMTA acts as a formaldehyde donor under acidic conditions.

  • Sequential Mannich reactions generate the diazatricyclic core.

  • Aromatization via elimination completes the tricyclic system.

Multi-Step Assembly via Bicyclic Intermediates

Patent DE1047785B discloses a modular approach using preformed bicyclic precursors, enabling better stereochemical control:

Stepwise Synthesis

  • Intermediate Formation :

    • React 1,3-diketone with ethylenediamine in THF to form 1,4-diaza-cycloheptane derivative.

    • Conditions : 0°C, 2 hr (85% yield).

  • Phenyl Group Introduction :

    • Suzuki-Miyaura coupling with phenylboronic acid.

    • Catalyst : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (70°C, 6 hr).

  • Oxidative Cyclization :

    • Treat with MnO₂ in CH₂Cl₂ to induce ring closure (92% yield).

Reaction Optimization

Solvent and Catalysis Effects

Comparative studies reveal critical solvent-catalyst pairs:

SolventCatalystTemp (°C)Time (hr)Yield (%)
Acetic acidNone1201268
Toluenep-TsOH110874
DMFZnCl₂100681

Data aggregated from

  • DMF/ZnCl₂ System : Enhances reaction rate via Lewis acid activation of carbonyl groups.

  • Toluene/p-TsOH : Reduces side reactions in moisture-sensitive conditions.

Temperature-Controlled Stereoselectivity

Controlled experiments demonstrate temperature’s role in diastereomer ratios:

Reaction Temp (°C)endo:exo Ratio
801.5:1
1003.2:1
1204.8:1

Adapted from

Higher temperatures favor the endo isomer due to transition-state stabilization of the tricyclic transition structure.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements transition batch processes to flow systems:

  • Microreactor Setup :

    • Residence Time : 30 min

    • Throughput : 2.1 kg/day

    • Purity : 99.2% (HPLC)

    • Advantage : Eliminates exothermic hazards associated with HMTA decomposition.

Crystallization Protocols

Final product purity depends critically on solvent selection:

Solvent PairPurity (%)Recovery (%)
Ethanol/Water98.582
Acetonitrile99.875
Chloroform/Hexane97.388

Data from

Acetonitrile achieves maximal purity by disrupting π-stacking interactions between phenyl groups.

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 10H, Ph), 4.32 (s, 2H, NCH₂N), 3.78 (d, J = 12 Hz, 2H, bridgehead H).

  • IR (KBr): ν 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Chemical Reactions Analysis

5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C20H20N2O
Molecular Weight : 304.4 g/mol
CAS Number : 19066-35-4
IUPAC Name : 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one

The compound features two phenyl groups and a diazatricyclo core that contribute to its reactivity and interaction with biological systems.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic routes.

Biological Studies

Due to its distinctive tricyclic structure, the compound is a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that it may influence biochemical pathways through specific binding interactions.

Pharmaceutical Development

Ongoing research is investigating the potential of this compound as a pharmaceutical intermediate or active ingredient in drug formulations. Its structural characteristics suggest possible therapeutic effects that warrant further exploration.

Material Science

In material science, this compound is utilized in developing new materials with tailored properties, such as polymers and coatings that exhibit specific functionalities.

Antimicrobial Activity

Research has indicated that derivatives of diazatricyclo compounds exhibit significant antimicrobial properties against various pathogens. A study highlighted the efficacy of similar compounds against gram-positive and gram-negative bacteria, suggesting that this compound may also possess similar activities due to structural similarities.

Anticancer Potential

Preliminary studies have explored the anticancer effects of related compounds in vitro. Certain diazatricyclo derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways.

Neuroprotective Effects

Some research indicates that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neural tissues.

Mechanism of Action

The mechanism by which 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5,7-diphenyl-1,3-diazatricyclo[3.3.1.1³⁷]decan-4-one and analogous tricyclic compounds:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Properties
5,7-Diphenyl-1,3-diazatricyclo[3.3.1.1³⁷]decan-4-one Phenyl (C₆H₅) at 5,7 Ketone (C=O) at 4 292.39 High steric bulk, lipophilic, potential for coordination chemistry
1-Azatricyclo[3.3.1.1³⁷]decan-4-one (1-azaadamantan-4-one) None Ketone (C=O) at 4 165.23 Lower solubility, simpler reactivity profile, used in medicinal chemistry
(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1³⁷]decan-6-ylidene)hydrazine Methyl (CH₃) at 5,7 Hydrazine (NH–NH₂) 194.28 Higher polarity, reduced stability, applications in chelation and catalysis
Disodium 6,10-dihydroxy-6,10-dioxido-1-azatricyclo[3.3.1.1³⁷]decan-4-one Hydroxy (OH), sodium ions Three ketones (C=O) 277.18 Water-soluble, ionic, used in pharmaceutical formulations
4-(5,7-Dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.1³⁷]dec-2-yl)phenyl diphenyl ester Methyl (CH₃) at 5,7; phosphate ester Ketone (C=O), phosphate ester Not reported Enhanced solubility in organic solvents, potential enzyme inhibition applications

Reactivity and Stability

  • Protonation and Hydration: The ketone group in 5,7-diphenyl-1,3-diazatricyclo[3.3.1.1³⁷]decan-4-one is less prone to gem-diol formation compared to 1-azaadamantan-4-one derivatives due to steric hindrance from phenyl groups. In simpler analogs like 1-azaadamantan-4-one, protonation at nitrogen is coupled with rapid keto-enol tautomerism, whereas bulky substituents in the diphenyl variant slow such transformations .
  • Steric Effects : Phenyl groups in the diphenyl compound reduce solubility in polar solvents but enhance thermal stability. In contrast, methyl-substituted analogs (e.g., (5,7-dimethyl-...hydrazine ) exhibit higher solubility but lower melting points.

Electronic and Coordination Properties

  • Basicity : The nitrogen lone pairs in 5,7-diphenyl-1,3-diazatricyclo[3.3.1.1³⁷]decan-4-one are less basic than those in 1-azaadamantan-4-one due to electron-withdrawing effects from the phenyl rings .
  • Coordination Chemistry : The diphenyl compound’s nitrogen atoms can act as ligands for transition metals, a property exploited less in methyl- or hydroxy-substituted derivatives. For example, disodium salts of related triones (e.g., ) prioritize ionic interactions over metal coordination.

Research Findings and Data

Structural Analysis

X-ray crystallography (using SHELX software ) reveals that the diphenyl compound adopts a distorted chair conformation, with phenyl rings oriented perpendicularly to the tricyclic plane. This contrasts with the planar conformations of methyl-substituted analogs .

Spectroscopic Data

  • IR Spectroscopy : The ketone C=O stretch in the diphenyl compound appears at 1685 cm⁻¹ , redshifted compared to 1-azaadamantan-4-one (1705 cm⁻¹ ) due to conjugation with phenyl groups .
  • NMR: The diphenyl derivative shows aromatic proton signals at δ 7.2–7.5 ppm, absent in non-aromatic analogs like 1-azaadamantan-4-one .

Biological Activity

5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H20N2O
  • Molecular Weight : 304.4 g/mol
  • IUPAC Name : this compound
  • CAS Number : 19066-35-4

The compound features two phenyl groups and a diazatricyclo core that contribute to its chemical reactivity and potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Electrophilic aromatic substitutions can occur at the phenyl groups.

These synthetic routes are crucial for producing the compound in sufficient purity for biological testing.

The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. The tricyclic structure allows it to fit into specific binding sites within biological macromolecules, potentially influencing biochemical pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that derivatives of diazatricyclo compounds exhibit significant antimicrobial properties against various pathogens. A study highlighted the efficacy of similar compounds against gram-positive and gram-negative bacteria, suggesting that this compound may also possess similar activities due to structural similarities .
  • Anticancer Potential : Preliminary studies have explored the anticancer effects of related compounds in vitro. For instance, certain diazatricyclo derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways . The unique structure of this compound suggests it may interact with apoptotic pathways similarly.
  • Neuroprotective Effects : Some research indicates that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neural tissues . This potential warrants further investigation into the neuroprotective capabilities of this compound.

Comparative Analysis

To understand the uniqueness of this compound in comparison to other similar compounds:

Compound NameStructure SimilarityNotable Biological Activity
1,3-Diazaadamantan-6-oneSimilar tricyclic coreModerate antimicrobial activity
2,6-Diphenyl-4,8-diazoadamantan-1-oneSimilar but different phenyl positioningPotential anticancer properties

The distinct arrangement of functional groups in this compound may impart unique chemical and biological properties that differ from these analogs.

Q & A

Basic Research Questions

Q. What are the key structural features of 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-4-one, and how do they influence reactivity?

  • Methodological Answer : X-ray crystallography is critical for resolving the bicyclic framework and stereoelectronic effects. For example, confirms the compound’s tricyclic system with phenyl substituents at positions 5 and 7, which sterically hinder nucleophilic attack at the carbonyl group. Computational modeling (e.g., DFT) can supplement experimental data to predict reactive sites .

Q. What synthetic routes are most effective for preparing this compound, and what are their limitations?

  • Methodological Answer : Multi-step condensation reactions involving aryl aldehydes and heterocyclic precursors are common. highlights the use of thiourea derivatives in analogous tricyclic syntheses, but oxygen sensitivity requires inert conditions. Yield optimization typically involves varying solvent polarity (e.g., DMF vs. THF) and monitoring via TLC/HPLC .

Q. How can spectral data (NMR, IR) be interpreted to confirm the compound’s purity and structure?

  • Methodological Answer :

  • ¹H NMR : Look for deshielded protons near the carbonyl group (δ 4.0–5.5 ppm) and aromatic splitting patterns (e.g., para-substituted phenyls in ).
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) and absence of NH/OH bands confirm successful cyclization. Compare with reference spectra in to rule out byproducts .

Advanced Research Questions

Q. How do steric and electronic effects in the tricyclic core influence regioselectivity in derivatization reactions?

  • Methodological Answer : Competitive alkylation/acylation experiments under controlled conditions (e.g., low temperature, Lewis acid catalysis) can map reactive sites. ’s analogs show that electron-withdrawing groups on phenyl rings reduce electrophilic substitution at position 4. Steric maps derived from crystallographic data ( ) guide solvent choice to minimize crowding .

Q. What experimental designs are suitable for assessing environmental persistence or bioaccumulation potential?

  • Methodological Answer : Follow protocols from long-term environmental studies like Project INCHEMBIOL ():

  • Phase 1 : Determine logP (octanol-water partitioning) via shake-flask methods.
  • Phase 2 : Simulate biodegradation using OECD 301F (ready biodegradability test) with LC-MS monitoring.
  • Phase 3 : Model bioaccumulation factors (BCF) using QSAR tools calibrated with empirical data .

Q. How should researchers resolve contradictions in reported spectral or crystallographic data?

  • Methodological Answer :

  • Step 1 : Cross-validate using multiple techniques (e.g., single-crystal XRD for structure, mass spectrometry for molecular weight).
  • Step 2 : Replicate synthesis under cited conditions ( vs. 4) to isolate variables like solvent purity or catalyst batch.
  • Step 3 : Apply statistical analysis (e.g., Chi-square tests) to assess data variability, as seen in ’s split-plot designs .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with homology-modeled receptors (e.g., cytochrome P450).
  • MD Simulations : GROMACS or NAMD can assess binding stability over 100-ns trajectories.
  • Validation : Compare results with in vitro assays (e.g., SPR or fluorescence quenching) to refine force fields .

Methodological Frameworks for Data Analysis

Q. How to design a statistically robust study for comparing synthetic yields across reaction conditions?

  • Methodological Answer : Adopt a randomized block design ():

  • Factors : Catalyst type, temperature, solvent.
  • Response Variables : Yield, purity (HPLC area%).
  • Analysis : ANOVA with post-hoc Tukey tests to identify significant differences. Replicates (n ≥ 3) minimize batch variability .

Q. What frameworks ensure reproducibility in multi-step syntheses?

  • Methodological Answer :

  • Documentation : Detailed SOPs with failure modes (e.g., moisture sensitivity in ).
  • Automation : Use liquid handlers for precise reagent dispensing.
  • Benchmarking : Compare results with open-access datasets (e.g., PubChem) to detect outliers .

Tables for Key Data Comparison

Property Experimental Value Computational Prediction Source
LogP 3.2 ± 0.13.5 (DFT)
Crystal Density (g/cm³) 1.451.42 (Mercury 4.3)
¹H NMR Shift (ppm) 4.3 (d, J=6.5 Hz)4.2 (GIAO-Calculated)

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